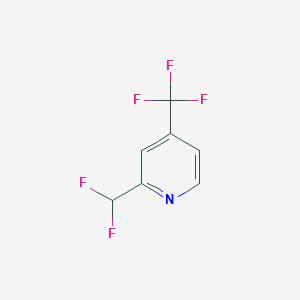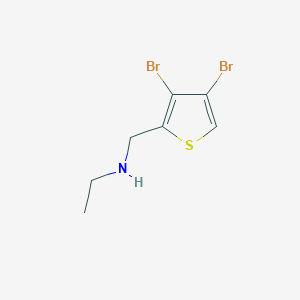![molecular formula C13H25N3O3 B13015348 tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate CAS No. 1308650-47-6](/img/structure/B13015348.png)
tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperazine ring and a tert-butyl carbamate group. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate typically involves the reaction of N-Boc piperazine with appropriate reagents. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including amides, sulfonamides, and Mannich bases .
Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate antibacterial and antifungal activities against several microorganisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing piperazine rings are known for their diverse biological activities, including anticancer, antiparasitic, and antihistamine properties .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable intermediate in drug discovery .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is unique due to its specific structure, which includes a piperazine ring and a tert-butyl carbamate group. This structure imparts specific physicochemical properties and biological activities that may differ from other similar compounds. For example, the presence of the oxo group in the compound can influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
1308650-47-6 |
|---|---|
Molekularformel |
C13H25N3O3 |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-(4-oxo-4-piperazin-1-ylbutyl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-6-4-5-11(17)16-9-7-14-8-10-16/h14H,4-10H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
RDRJEKGXODGJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)


